molecular formula C12H8BrNO3 B1339538 4-Bromo-2-nitro-1-phenoxybenzene CAS No. 56966-61-1

4-Bromo-2-nitro-1-phenoxybenzene

Cat. No. B1339538
CAS RN: 56966-61-1
M. Wt: 294.1 g/mol
InChI Key: CPEIRSYGYOEBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Bromo-2-nitro-1-phenoxybenzene” is an organic compound with the molecular weight of 294.1 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of “4-Bromo-2-nitro-1-phenoxybenzene” involves electrophilic aromatic substitution reactions . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-nitro-1-phenoxybenzene” can be represented by the InChI code: 1S/C12H8BrNO3/c13-9-6-7-12 (11 (8-9)14 (15)16)17-10-4-2-1-3-5-10/h1-8H .


Chemical Reactions Analysis

The chemical reactions of “4-Bromo-2-nitro-1-phenoxybenzene” involve electrophilic aromatic substitution reactions . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

“4-Bromo-2-nitro-1-phenoxybenzene” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Intermediate Formation : It serves as an intermediate in the synthesis of complex molecules, such as dofetilide, a medication for arrhythmia treatment, through processes like the Williamson ether synthesis (Zhai Guang-xin, 2006) ZhaiGuangxin,2006Zhai Guang-xin, 2006.
  • Ultrasound-assisted Synthesis : The preparation of nitro aromatic ethers, like 1-butoxy-4-nitrobenzene, is enhanced by ultrasound in the presence of phase-transfer catalysts, indicating a potential route for the synthesis of similar compounds (K. Harikumar & V. Rajendran, 2014) K. Harikumar & V. Rajendran, 2014.

Biological and Electrochemical Evaluation

  • Anticancer Potential : Certain nitroaromatics, including derivatives of phenoxybenzene, have shown significant antitumor activity and DNA protective capabilities against hydroxyl free radicals, suggesting their potential as anticancer drugs (M. Shabbir et al., 2015) M.Shabbiretal.,2015M. Shabbir et al., 2015.

Polymer Solar Cells Enhancement

  • The incorporation of nitrobenzene derivatives into the active layer of polymer solar cells has been shown to significantly improve device performance by enhancing excitonic dissociation at the donor–acceptor interface, indicating their role in advancing solar energy technologies (G. Fu et al., 2015) G.Fuetal.,2015G. Fu et al., 2015.

Environmental and Green Chemistry

  • Degradation Studies : Investigations into the degradation pathways of nitrobenzene using Fenton's reagent have highlighted the formation of phenolic products, shedding light on environmental remediation techniques (L. Carlos et al., 2008) L.Carlosetal.,2008L. Carlos et al., 2008.
  • Ionic Liquids Reactivity : The unique reactivity of nitrobenzene radical anions in room temperature ionic liquids suggests novel approaches to chemical syntheses and transformations in greener solvents (S. Ernst et al., 2013) S.Ernstetal.,2013S. Ernst et al., 2013.

Safety And Hazards

“4-Bromo-2-nitro-1-phenoxybenzene” is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with personal protective equipment and used only in well-ventilated areas .

properties

IUPAC Name

4-bromo-2-nitro-1-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEIRSYGYOEBET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582982
Record name 4-Bromo-2-nitro-1-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-nitro-1-phenoxybenzene

CAS RN

56966-61-1
Record name 4-Bromo-2-nitro-1-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-nitro-1-phenoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Cs2CO3 (4 g, 12.3 mmol) was added to a solution of phenol (1 g, 10.6 mmol) in 50 mL of THF under N2 atmosphere. After stirring for 15 min. 1,4-dibromo-2-nitrobenzene (2.81 g, 10 mmol) was added. The resulting mixture was heated to reflux and stirred overnight at reflux. Water and ethyl acetate were added, followed by extraction with ethyl acetate (3×). The combined organic layers were washed with water and brine, dried (Na2SO4) and evaporated to give the crude compound (3.2 g, 75%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.81 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
75%

Synthesis routes and methods II

Procedure details

The title compound was prepared in a quantitative yield from 5-bromo-2-fluoro-nitrobenzene and phenol in a manner similar to that described for the preparation of 5-bromo-phenoxybenzonitrile: 1H NMR (DMSO-d6, 400 MHz) δ 8.31 9d, 1H), 7.86(dd, 1H), 7.45(t, 2H), 7.25(t, 1H), 7.13(d, 1H), 7.08(d, 2H); RP-HPLC (Hypersil HS, 5 μm, 100 A 4.6×250 mm; 25%-100% acetonitrile—0.05 M ammonium acetate over 10 min, 1 ml/min) tr 12.70 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
9d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A mixture of 5-bromo-2-fluoronitrobenzene (1.10 g, 5.0 mmol), phenol (0.52 g, 5.5 mmol) and K2CO3 powder (0.83 g, 5.0 mmol) in DMF (10 mL) was stirred at 80° C. for 3 h. The mixture was concentrated under reduced pressure, and the residue was partitioned between AcOEt and water. The separated organic layer was washed with 1M aqueous HCl and saturated NaCl solution. After the organic layer was dried over Na2SO4, the solvent was removed to give desired product which was used for next step without further purification.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Name
Quantity
0.83 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

A solution of phenol (2.35 g, 25.0 mmol) and K2CO3 (9.4 g, 68.1 mmol) in 40 mL of DMF was heated at 100° C. with 4-bromo-1-fluoro-2-nitrobenzene (5.0 g, 22.7 mmol) with stirring for 24 hours. Cooled to room temperature and diluted with EtOAc. Washed with water and dried the organic layer over MgSO4. Filtered and concentrated under vacuum giving the title compound, which was purified by silica gel column chromatography eluting with 15% EtOAc/hexane giving a yellow oil (6.6 g, 99%).
Quantity
2.35 g
Type
reactant
Reaction Step One
Name
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.